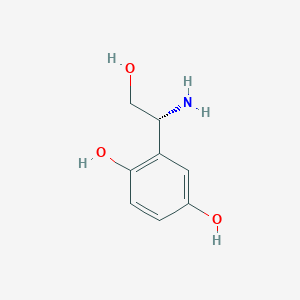
2-(2,4-Dimethylphenyl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethylphenyl)-2-hydroxyacetic acid is an organic compound with a molecular formula of C10H12O3 This compound is characterized by the presence of a hydroxyacetic acid group attached to a 2,4-dimethylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylphenyl)-2-hydroxyacetic acid typically involves the reaction of 2,4-dimethylbenzaldehyde with a suitable reagent to introduce the hydroxyacetic acid moiety. One common method is the use of a Grignard reagent followed by oxidation. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,4-Dimethylphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.
Major Products Formed:
Oxidation: Formation of 2-(2,4-Dimethylphenyl)-2-ketoacetic acid.
Reduction: Formation of 2-(2,4-Dimethylphenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-(2,4-Dimethylphenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dimethylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyacetic acid moiety can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed effects.
Comparación Con Compuestos Similares
Phenylacetic acid: A parent compound with similar structural features but lacking the dimethyl substitutions.
2-(2,4-Dimethylphenyl)acetic acid: A closely related compound with a similar aromatic ring but different functional groups.
Uniqueness: 2-(2,4-Dimethylphenyl)-2-hydroxyacetic acid is unique due to the presence of both the hydroxyacetic acid group and the 2,4-dimethyl substitutions on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
91061-51-7 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
2-(2,4-dimethylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H12O3/c1-6-3-4-8(7(2)5-6)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13) |
Clave InChI |
JBHWYLRMHKQWOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C(=O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




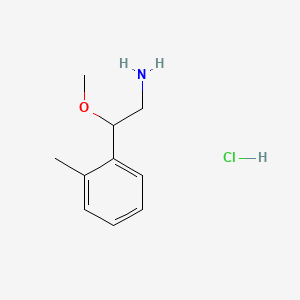
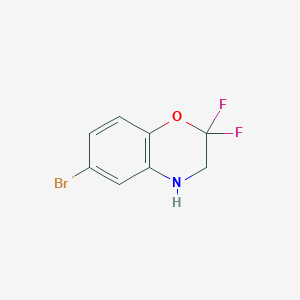
![5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13591510.png)
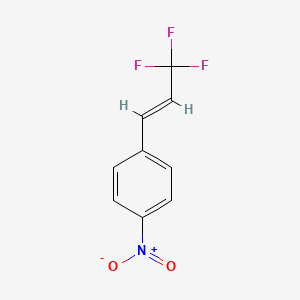


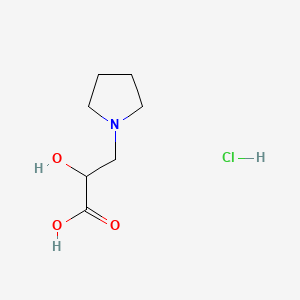

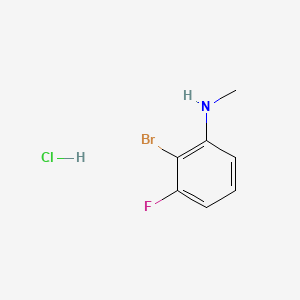
![(S)-2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B13591551.png)
